N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
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Overview
Description
N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chromene moiety, and it is further functionalized with a carbohydrazide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide are likely to be the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a significant role in inflammation and pain .
Mode of Action
The compound’s mode of action is believed to involve the inhibition of COX enzymes . This inhibition suppresses the biosynthesis of prostaglandins, thereby mediating its anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammation and pain mediators .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are well-absorbed in the body .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . This makes the compound potentially useful in the treatment of conditions involving inflammation and pain .
Action Environment
The action of N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chlorobenzo[d]thiazole-2-amine with 2-oxo-2H-chromene-3-carboxylic acid hydrazide under appropriate reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and chromene-based molecules, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-11-5-3-7-13-14(11)19-17(25-13)21-20-15(22)10-8-9-4-1-2-6-12(9)24-16(10)23/h1-8H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNOYWIPWJXZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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